

Molecular structure and formula of butyltrichlorosilane.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyltrichlorosilane*

Cat. No.: *B1265895*

[Get Quote](#)

An In-depth Technical Guide to **Butyltrichlorosilane**: Molecular Structure, Properties, and Applications

Abstract

Butyltrichlorosilane ($C_4H_9Cl_3Si$) is a versatile organosilicon compound widely utilized as a chemical intermediate in the synthesis of silicones and as a surface modifying agent.[1][2] This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It details experimental protocols for its synthesis and analysis, summarizes key quantitative data in tabular format, and presents visual diagrams of its synthesis pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound.

Chemical Identity and Formula

Butyltrichlorosilane is a chlorosilane with a butyl group attached to a silicon atom, which is also bonded to three chlorine atoms.

- IUPAC Name: butyl(trichloro)silane[1]
- Molecular Formula: $C_4H_9Cl_3Si$ [1][3]
- Linear Formula: $CH_3(CH_2)_3SiCl_3$ [4]

- CAS Number: 7521-80-4[\[1\]](#)[\[3\]](#)
- Synonyms: **n-Butyltrichlorosilane**, Trichlorobutylsilane, Butylsilicon trichloride[\[1\]](#)[\[3\]](#)[\[5\]](#)

Molecular Structure

The central atom in **butyltrichlorosilane** is silicon, which adopts a tetrahedral geometry. It is bonded to the n-butyl group via a stable silicon-carbon bond and to three chlorine atoms through silicon-chlorine bonds. The molecule is polar due to the high electronegativity of the chlorine atoms.

Isomers: It is important to distinguish **n-butyltrichlorosilane** from its isomers, such as **tert-butyltrichlorosilane** ((CH₃)₃CSiCl₃, CAS: 18171-74-9), which has different physical properties, including being a solid at room temperature with a melting point of 97-100 °C.[\[6\]](#) This guide focuses exclusively on the n-butyl isomer.

Physicochemical and Spectroscopic Data

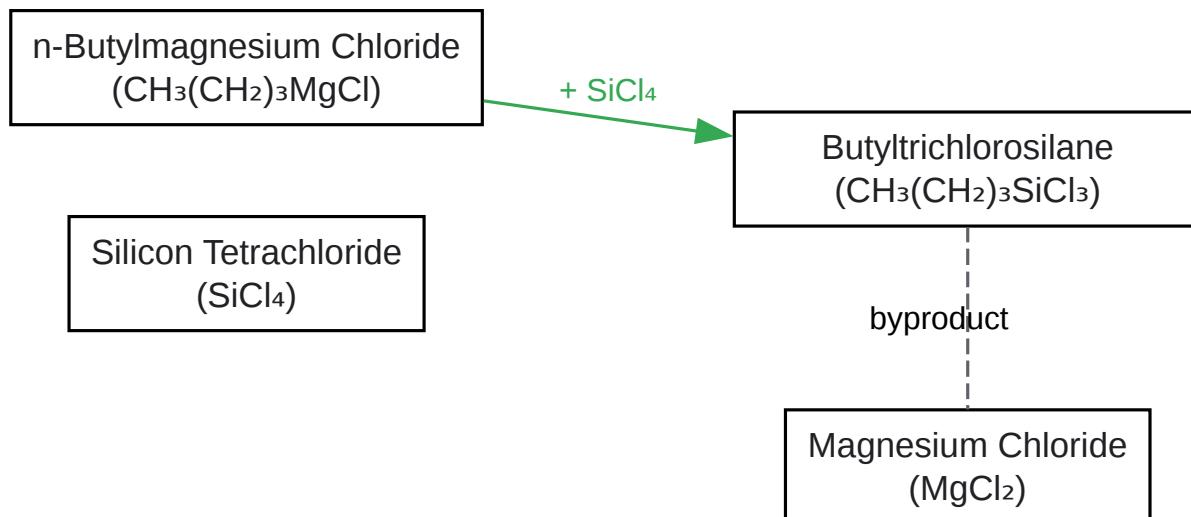
The properties of **butyltrichlorosilane** make it a reactive and versatile chemical intermediate. It is a colorless liquid with a pungent odor that reacts vigorously with water.[\[1\]](#)[\[7\]](#)

Physical and Chemical Properties

Quantitative data for **n-butyltrichlorosilane** are summarized in the table below.

Property	Value	Reference
Molecular Weight	191.56 g/mol	[3][4]
Appearance	Colorless liquid with a pungent odor	[1][7][8]
Density	1.16 g/mL at 25 °C	[2][4]
Boiling Point	149 °C (415-416 K)	[3][4]
Melting Point	< 0 °C	[9]
Flash Point	45 °C (113 °F) - closed cup	[4][7]
Refractive Index	n _{20/D} 1.437	[2][4]
Water Solubility	Reacts violently	[5][7]

Spectroscopic Data


Spectroscopic analysis is crucial for confirming the structure and purity of **butyltrichlorosilane**.

Technique	Data and Interpretation	Reference
¹ H NMR	The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the n-butyl chain.	[10] [11]
¹³ C NMR	The carbon NMR spectrum should display four signals for the four carbon atoms of the n-butyl group. The carbon attached to the silicon atom will be significantly shifted.	[10] [12]
IR Spectroscopy	The infrared spectrum will exhibit characteristic C-H stretching vibrations (around 2850-2960 cm ⁻¹) and strong Si-Cl stretching bands.	[7] [13] [14]
Mass Spectrometry	Electron ionization mass spectrometry data is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.	[3]

Synthesis and Reactions

Synthesis via Grignard Reaction

The primary industrial method for synthesizing **butyltrichlorosilane** is the Grignard reaction.[\[1\]](#) This involves the reaction of a butylmagnesium halide (a Grignard reagent) with an excess of silicon tetrachloride.

[Click to download full resolution via product page](#)

Caption: Grignard reaction pathway for **butyltrichlorosilane** synthesis.

Key Reactions

Butyltrichlorosilane is highly reactive, primarily due to the Si-Cl bonds.

- Hydrolysis: It reacts readily and violently with water, steam, or moist air to produce heat and corrosive fumes of hydrogen chloride (HCl), forming silanols which can condense to form polysiloxanes.[1][7]
- Hydrosilylation: While trichlorosilane (HSiCl_3) is more common for hydrosilylation, derivatives like **butyltrichlorosilane** are precursors to materials used in surface science.[15]

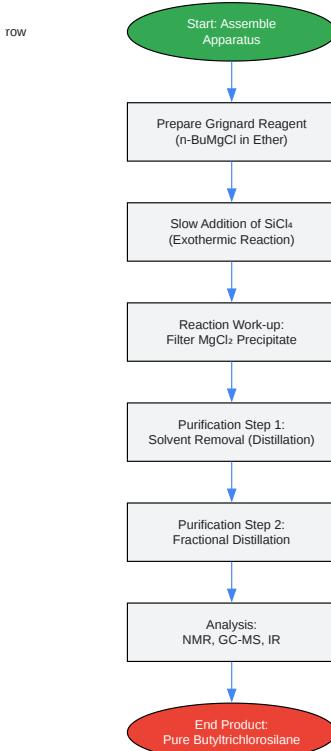
Experimental Protocols

Synthesis of n-Butyltrichlorosilane

Objective: To synthesize n-**butyltrichlorosilane** from n-butyl chloride and silicon tetrachloride via a Grignard reaction.

Materials:

- Magnesium turnings


- n-Butyl chloride
- Silicon tetrachloride (SiCl_4)
- Anhydrous diethyl ether (solvent)
- Iodine crystal (initiator)
- Standard Schlenk line apparatus, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

- Grignard Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small iodine crystal are placed in a flame-dried, three-necked flask equipped with a condenser and dropping funnel. A solution of n-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
- Reaction with SiCl_4 : The resulting Grignard reagent (n-butylmagnesium chloride) is cooled in an ice bath. A solution of excess silicon tetrachloride in anhydrous diethyl ether is added slowly from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.
- Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered under an inert atmosphere to remove the precipitated magnesium chloride.
- Purification: The solvent (diethyl ether) is removed from the filtrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure **n-butyltrichlorosilane**.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **butyltrichlorosilane**.

Applications

The primary use of **butyltrichlorosilane** is as a chemical intermediate.[\[1\]](#)

- **Silicone Production:** It serves as a raw material for producing silicone resins.[\[1\]](#) The butyl group imparts specific properties like hydrophobicity to the final polymer.
- **Surface Modification:** It is used to form self-assembled monolayers (SAMs) on various substrates. These coatings can create hydrophobic, non-polar surfaces, which is useful in microelectronics, medical devices, and for providing protective coatings.[\[2\]](#)

Safety and Handling

Butyltrichlorosilane is a hazardous chemical that requires careful handling.

- **Hazards:** It is a corrosive, flammable liquid and vapor.[\[7\]](#) It is harmful if swallowed and causes severe skin burns and eye damage.[\[16\]](#) Upon contact with water or moisture, it

releases toxic and corrosive hydrogen chloride gas.[1][7]

- Storage: Store in tightly closed containers in a cool, well-ventilated, and dry area away from incompatible materials such as water, bases, and alcohols.[7]
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator is mandatory.[4]

Conclusion

Butyltrichlorosilane is a fundamental organosilicon compound with significant industrial applications, particularly in the production of silicones and for surface modification. Its utility stems from the reactivity of its Si-Cl bonds, which allows for hydrolysis and subsequent polymerization, and the influence of the butyl group on the properties of the resulting materials. A thorough understanding of its synthesis, properties, and handling protocols is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyltrichlorosilane | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 3. n-Butyltrichlorosilane [webbook.nist.gov]
- 4. Butyltrichlorosilane 99 7521-80-4 [sigmaaldrich.com]
- 5. n-Butyltrichlorosilane (CAS 7521-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. tert-Butyltrichlorosilane 96 18171-74-9 [sigmaaldrich.com]
- 7. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. forskning.ruc.dk [forskning.ruc.dk]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 16. n-Butyltrichlorosilane, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Molecular structure and formula of butyltrichlorosilane.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265895#molecular-structure-and-formula-of-butyltrichlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com